2,2-Dimethyl-3-oxopentanal chemical properties
2,2-Dimethyl-3-oxopentanal chemical properties
An In-Depth Technical Guide to 2,2-Dimethyl-3-oxopentanal
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists interested in the chemical properties and potential applications of 2,2-Dimethyl-3-oxopentanal. We will move beyond a simple recitation of data, focusing instead on the causal relationships between its structure and reactivity, providing field-proven insights into its handling, and proposing robust experimental frameworks.
Core Molecular Profile and Identifiers
2,2-Dimethyl-3-oxopentanal is a bifunctional organic compound containing both an aldehyde and a ketone moiety.[1] Its structure is characterized by a quaternary carbon at the C2 position, which introduces significant steric hindrance that governs its reactivity. This compound is primarily utilized as a building block in organic synthesis and for research purposes.[1][2][3]
The primary identifiers and core physical properties are summarized below for rapid reference.
| Property | Value | Source(s) |
| IUPAC Name | 2,2-dimethyl-3-oxopentanal | [4] |
| CAS Number | 106921-60-2 | [2][3][4] |
| Molecular Formula | C₇H₁₂O₂ | [2][4][5] |
| Molecular Weight | 128.17 g/mol | [2][4][6] |
| Appearance | Colorless to pale yellow liquid or powder | [1][3] |
| Boiling Point | 165.4 °C | [2] |
| SMILES | CCC(=O)C(C)(C)C=O | [2][4] |
| InChIKey | PVYBKZHBCCMBPS-UHFFFAOYSA-N | [1][4][7] |
Structural Analysis and Predicted Spectroscopic Profile
The unique arrangement of functional groups in 2,2-Dimethyl-3-oxopentanal dictates its spectroscopic signature. While specific experimental spectra are not widely published, a robust theoretical analysis based on its structure provides a reliable guide for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton spectrum is expected to be relatively simple due to the quaternary center.
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Aldehyde Proton (-CHO): A singlet is predicted around δ 9.5-10.0 ppm. The absence of an α-proton prevents splitting.
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Gem-Dimethyl Protons (-C(CH₃)₂): A sharp singlet integrating to 6 protons is expected around δ 1.1-1.3 ppm.
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Ethyl Ketone Protons (-CH₂CH₃): A quartet integrating to 2 protons is expected around δ 2.5-2.8 ppm, coupled to the adjacent methyl group. A triplet integrating to 3 protons should appear further upfield, around δ 1.0-1.2 ppm.
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¹³C NMR: The carbon spectrum will clearly show the two carbonyl carbons and the quaternary carbon.
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Aldehyde Carbonyl: Expected in the δ 195-205 ppm region.
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Ketone Carbonyl: Expected in the δ 205-215 ppm region.
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Quaternary Carbon (C2): A low-intensity signal expected around δ 50-60 ppm.
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Other Aliphatic Carbons: Signals for the gem-dimethyl and ethyl groups are expected in the δ 7-40 ppm range.
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Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the strong carbonyl stretching absorptions.
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Aldehyde C=O Stretch: A strong, sharp peak is expected around 1725-1740 cm⁻¹.
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Ketone C=O Stretch: A strong, sharp peak is expected at a slightly lower wavenumber, around 1705-1725 cm⁻¹.[8]
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Aldehyde C-H Stretch: Two characteristic, weaker peaks are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[8]
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Aliphatic C-H Stretch: Multiple peaks will be present in the 2850-3000 cm⁻¹ region.
Chemical Reactivity and Mechanistic Considerations
The compound's reactivity is governed by the interplay between the sterically hindered aldehyde and the adjacent ketone. The presence of two carbonyl groups allows for a range of transformations, making it a versatile synthetic intermediate.[1]
Chemoselectivity
In general, aldehydes are more electrophilic and thus more reactive toward nucleophiles than ketones. Therefore, nucleophilic attack is expected to occur preferentially at the aldehyde carbon. However, the significant steric bulk from the adjacent gem-dimethyl group can modulate this reactivity, potentially allowing for selective reactions at the ketone under carefully controlled conditions or with specific sterically-demanding reagents.
Enolate Formation and Aldol Reactivity
The ketone possesses enolizable α-protons on the methylene group of the ethyl substituent. Treatment with a suitable base will generate an enolate, which can act as a nucleophile. This enables participation in classic carbonyl addition reactions, including the aldol condensation.
A particularly relevant transformation is the intramolecular aldol condensation . Under basic conditions, the enolate formed at the C4 position can attack the electrophilic aldehyde carbonyl, leading to a five-membered ring. Subsequent dehydration would yield a stable α,β-unsaturated cyclopentenone. This type of reaction is well-documented for structurally similar keto-aldehydes.[9]
Caption: Proposed mechanism for intramolecular aldol condensation.
Oxidation and Reduction
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Oxidation: Selective oxidation of the aldehyde to a carboxylic acid is feasible using mild oxidants like buffered potassium permanganate or specific reagents such as sodium chlorite. This would yield 2,2-dimethyl-3-oxopentanoic acid.[10] Stronger oxidizing agents risk cleaving the carbon skeleton.
-
Reduction: The choice of reducing agent determines the outcome.
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Selective Aldehyde Reduction: Reagents like sodium borohydride (NaBH₄) at low temperatures can selectively reduce the aldehyde to a primary alcohol.
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Dual Reduction: More powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the aldehyde and the ketone to their corresponding primary and secondary alcohols.
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Proposed Synthesis Protocol
While 2,2-Dimethyl-3-oxopentanal is commercially available, understanding its synthesis is crucial for specialized applications or isotopic labeling. A plausible and robust laboratory-scale synthesis can be achieved via the acylation of a Grignard reagent with an appropriate acyl chloride, followed by a controlled oxidation.
Workflow: Synthesis of 2,2-Dimethyl-3-oxopentanal
Caption: A multi-step workflow for the proposed synthesis.
Step-by-Step Methodology
Disclaimer: This protocol is a theoretical proposition based on established chemical principles. It must be thoroughly vetted and optimized in a laboratory setting by qualified personnel.
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Synthesis of 3,3-Dimethyl-2-pentanone (Intermediate): a. In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add 2,2-dimethylpropanoyl chloride to anhydrous diethyl ether. b. Cool the solution to 0 °C in an ice bath. c. Slowly add a solution of ethylmagnesium bromide (1.1 equivalents) in THF dropwise, maintaining the temperature below 5 °C. d. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. e. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. f. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude ketone by distillation.
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Synthesis of 2,2-Dimethyl-3-oxopentanal: a. The intermediate ketone from the previous step is subjected to a Kornblum oxidation. b. First, perform an α-bromination using N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in carbon tetrachloride. c. The resulting α-bromo ketone is then dissolved in dimethyl sulfoxide (DMSO). d. Sodium bicarbonate is added, and the mixture is heated (e.g., to 100-150 °C) for several hours until the starting material is consumed (monitor by TLC or GC). e. After cooling, the reaction mixture is poured into water and extracted with a suitable solvent (e.g., ethyl acetate). f. The combined organic layers are washed thoroughly with water to remove DMSO, then with brine, dried, and concentrated. g. The final product is purified via fractional distillation under reduced pressure.
Safety, Handling, and Storage
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Hazard Classification: The compound is classified as a flammable liquid (GHS02).[2] The primary hazard statement is H226: Flammable liquid and vapour.[2]
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Keep away from heat, sparks, open flames, and other ignition sources. Avoid contact with skin, eyes, and clothing. Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
References
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PubChem. (n.d.). 2,2-Dimethyl-3-oxopentanal. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2,2-Dimethyl-3-oxopentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dimethyl-3-oxopentanal. National Center for Biotechnology Information. Retrieved from [Link]
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ChemSrc. (2025). 2-methyl-3-oxopentanal. Retrieved from [Link]
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LookChem. (n.d.). 2,2-dimethyl-3-oxopentanal, CasNo.106921-60-2. Retrieved from [Link]
- Google Patents. (2021). CN112174823A - A kind of intermediate for synthesizing 2,2-dimethyl-3-oxetanone and its preparation method and application.
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Chegg.com. (2018). Solved 2,2-dimethyl-4-oxopentanal undergoes intramolecular. Retrieved from [Link]
- Google Patents. (2009). CN101525279A - Synthetic method of 2,3-dimethylpentanal.
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Cenmed. (n.d.). 2,2-Dimethyl-3-oxopentanal (C007B-518232). Retrieved from [Link]
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NIST. (n.d.). Pentanal, 2,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Science of Synthesis. (2006). Product Class 3: 2,2-Diheteroatom-Substituted Aldehydes. Thieme. Retrieved from [Link]
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